molecular formula C15H15ClN2O3 B3836618 N-(4-chloro-2,5-dimethoxyphenyl)-N'-phenylurea

N-(4-chloro-2,5-dimethoxyphenyl)-N'-phenylurea

Cat. No. B3836618
M. Wt: 306.74 g/mol
InChI Key: HXDLBRSPCZLNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a urea derivative, which means it likely contains a functional group with the pattern (NH)2-C=O. Urea derivatives are common in medicinal chemistry and have a wide range of biological activities .


Physical And Chemical Properties Analysis

Based on similar compounds, “N-(4-chloro-2,5-dimethoxyphenyl)-N’-phenylurea” is likely to be a solid at room temperature with moderate solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many urea derivatives exhibit their biological activity through interactions with various enzymes and receptors .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research would depend on the specific biological activity of “N-(4-chloro-2,5-dimethoxyphenyl)-N’-phenylurea”. If it exhibits promising biological activity, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-13-9-12(14(21-2)8-11(13)16)18-15(19)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDLBRSPCZLNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CC=CC=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2,5-dimethoxyphenyl)-3-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2,5-dimethoxyphenyl)-N'-phenylurea
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2,5-dimethoxyphenyl)-N'-phenylurea
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2,5-dimethoxyphenyl)-N'-phenylurea
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2,5-dimethoxyphenyl)-N'-phenylurea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2,5-dimethoxyphenyl)-N'-phenylurea
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2,5-dimethoxyphenyl)-N'-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.